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molecular formula C10H14FNO B8813774 3-(tert-Butoxy)-5-fluoroaniline CAS No. 889362-82-7

3-(tert-Butoxy)-5-fluoroaniline

Cat. No. B8813774
M. Wt: 183.22 g/mol
InChI Key: HMCDSAJLOQMLLW-UHFFFAOYSA-N
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Patent
US08933108B2

Procedure details

1,1′-Thiocarbonyldiimidazole (423 g, 2.37 mol) was dissolved in dichloromethane (3200 ml). The mixture was stirred under N2 atmosphere while a solution of 3-tert-butoxy-5-fluoroaniline (435 g, 2.37 mol) in dichloromethane (800 ml) was added slowly within 2 h. Then the mixture was kept stirring at 20° C. for 16 h. The mixture was diluted with water (3000 ml). The separated dichloromethane phase was washed again with water (3000 ml) before dried with anhydrous Na2SO4 for 2 h. The mixture was filtered and the filtrate was concentrated under vacuum to remove solvent to give 1-tert-butoxy-3-fluoro-5-isothiocyanato-benzene (499 g). 1H-NMR (400 MHz, CDCl3): 6.63-6.68 (m, 3H), 1.37 (s, 9H).
Quantity
423 g
Type
reactant
Reaction Step One
Quantity
3200 mL
Type
solvent
Reaction Step One
Quantity
435 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Name
Quantity
3000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH:12]=[CH:11]N=C1)(N1C=CN=C1)=[S:2].[C:13]([O:17][C:18]1C=C([CH:22]=[C:23]([F:25])[CH:24]=1)N)([CH3:16])([CH3:15])[CH3:14]>ClCCl.O>[C:13]([O:17][C:18]1[CH:11]=[C:12]([N:8]=[C:1]=[S:2])[CH:22]=[C:23]([F:25])[CH:24]=1)([CH3:16])([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
423 g
Type
reactant
Smiles
C(=S)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
3200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
435 g
Type
reactant
Smiles
C(C)(C)(C)OC=1C=C(N)C=C(C1)F
Name
Quantity
800 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
3000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
Then the mixture was kept stirring at 20° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly within 2 h
Duration
2 h
WASH
Type
WASH
Details
The separated dichloromethane phase was washed again with water (3000 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before dried with anhydrous Na2SO4 for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to remove solvent

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)OC1=CC(=CC(=C1)N=C=S)F
Measurements
Type Value Analysis
AMOUNT: MASS 499 g
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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